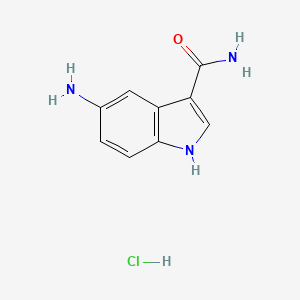

3-(Aminocarbonyl)-1H-indol-5-amine hydrochloride

Beschreibung

3-(Aminocarbonyl)-1H-indol-5-amine hydrochloride (CAS: 306936-36-7) is an indole derivative with a carbamoyl group at the 3-position and an amine group at the 5-position, stabilized as a hydrochloride salt. Its molecular formula is C₉H₁₀ClN₃O, with a molecular weight of 211.65 g/mol . The compound is often synthesized as a semi-hydrate (0.5 hydrate), enhancing its stability and solubility in aqueous media . It serves as a critical intermediate in pharmaceutical research, particularly for developing kinase inhibitors and bioactive molecules .

Eigenschaften

IUPAC Name |

5-amino-1H-indole-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O.ClH/c10-5-1-2-8-6(3-5)7(4-12-8)9(11)13;/h1-4,12H,10H2,(H2,11,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCGFMKAKROLCMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=CN2)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20640487 | |

| Record name | 5-Amino-1H-indole-3-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306936-36-7 | |

| Record name | 1H-Indole-3-carboxamide, 5-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306936-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-1H-indole-3-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminocarbonyl)-1H-indol-5-amine hydrochloride typically involves the reaction of an indole derivative with a suitable aminocarbonylating agent. One common method is the reaction of 5-aminoindole with phosgene or a phosgene equivalent in the presence of a base to form the desired product. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and efficient methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography to obtain the hydrochloride salt in high purity.

Analyse Chemischer Reaktionen

Types of Reactions: 3-(Aminocarbonyl)-1H-indol-5-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Substitution: The amino and carbonyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

2.1 Anticancer Activity

Research indicates that indole derivatives, including 3-(Aminocarbonyl)-1H-indol-5-amine hydrochloride, exhibit promising anticancer properties. A study on related compounds demonstrated their effectiveness as cytotoxic agents against various tumor cell lines, highlighting structure-activity relationships that can be exploited for drug development .

Table 1: Cytotoxicity of Indole Derivatives

| Compound Name | Cell Line Tested | IC50 (nM) | Reference |

|---|---|---|---|

| 5-Amino-seco-CBI-TMI | AA8 | 1.3 | |

| 3-(Aminocarbonyl)-1H-indol-5-amine | SKOV3 | TBD | |

| Other Indole Derivatives | Various | TBD |

2.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. A series of derivatives incorporating indole fragments were synthesized and tested against Gram-positive and Gram-negative bacteria, showing superior activity compared to traditional antibiotics like ampicillin .

Table 2: Antimicrobial Activity of Indole Derivatives

| Compound Name | Bacteria Tested | Activity Level | Reference |

|---|---|---|---|

| 3-Amino-5-(indol-3-yl)methylene | Staphylococcus aureus | High | |

| 4-Oxo-2-thioxothiazolidine derivatives | E. coli | Moderate |

Enzyme Inhibition Studies

Recent studies have focused on the role of indole derivatives as enzyme inhibitors. For instance, compounds derived from this compound have been investigated for their potential as inhibitors of dipeptidyl peptidase-4 (DPP-4), which is relevant in the treatment of type 2 diabetes .

Table 3: Dipeptidyl Peptidase-4 Inhibition

| Compound Name | IC50 (μM) | Binding Mode | Reference |

|---|---|---|---|

| (R)-3-amino-1-octahydroindole | 0.07 | Docking Simulation | |

| Other Related Compounds | TBD | TBD |

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from simpler indole derivatives. Characterization methods such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of the synthesized compounds .

Wirkmechanismus

The mechanism of action of 3-(Aminocarbonyl)-1H-indol-5-amine hydrochloride involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Structural Features and Substitution Patterns

The indole core is a common scaffold in medicinal chemistry. Below is a comparison of substituents and functional groups in related compounds:

Key Observations :

- N-Substitution : The ethyl group in 1-ethyl-1H-indol-5-amine hydrochloride enhances lipophilicity compared to the primary amine in the target compound .

- Heterocyclic Fusion : Imidazole-fused indoles (e.g., compound 8 in ) introduce additional pharmacophoric moieties, broadening interaction capabilities .

Physical and Chemical Properties

Notable Trends:

- Hydrochloride salts generally exhibit higher aqueous solubility than free bases.

- Halogenated derivatives (e.g., bromo, chloro) show higher melting points due to increased molecular symmetry .

Biologische Aktivität

3-(Aminocarbonyl)-1H-indol-5-amine hydrochloride, also known by its CAS number 306936-36-7, has garnered attention in scientific research due to its potential biological activities. This compound is a derivative of indole, a structure commonly associated with various pharmacological properties. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features an indole core with an aminocarbonyl group at the 3-position and an amine group at the 5-position. This structural configuration contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby disrupting normal enzymatic functions. This mechanism is crucial in developing therapeutic agents targeting metabolic pathways.

- Receptor Modulation : It can also interact with cellular receptors, modulating signaling pathways that are pivotal in various physiological processes.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens. For instance, derivatives of indole have shown promising antibacterial effects against both Gram-positive and Gram-negative bacteria .

- Anticancer Properties : Indole derivatives are often explored for their anticancer potential. The interactions of this compound with cancer-related targets could lead to the development of novel anticancer therapies.

Case Studies and Experimental Evaluations

- Antimicrobial Evaluation : A study evaluated the antimicrobial activity of various indole derivatives, including those similar to this compound. The findings indicated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

- Enzyme Interaction Studies : Another research effort focused on the enzyme inhibition capabilities of indole derivatives. The study demonstrated that certain compounds could effectively inhibit bacterial efflux pumps, enhancing the efficacy of existing antibiotics against resistant strains .

Comparative Analysis

To better understand the biological activity of this compound, a comparative analysis with related compounds can be insightful:

| Compound Name | Antimicrobial Activity | Anticancer Potential | Mechanism of Action |

|---|---|---|---|

| 3-(Aminocarbonyl)-1H-indol-5-amine HCl | Moderate | Under investigation | Enzyme inhibition, receptor modulation |

| 6-Bromoindole derivatives | High | Established | Enzyme inhibition |

| Indole-3-carboxylic acid derivatives | Low | High | Receptor binding |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3-(Aminocarbonyl)-1H-indol-5-amine hydrochloride, and how are they experimentally determined?

- Answer : The compound has a molecular formula of C₉H₉N₃O·HCl·0.5H₂O (MW: 220.65), a melting point of 296–298°C, and requires storage at 0–6°C to maintain stability . Key characterization methods include:

- High-Performance Liquid Chromatography (HPLC) for purity assessment (>97%) .

- Thermogravimetric Analysis (TGA) to confirm hydrate content (0.5 H₂O) .

- Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy to validate the indole backbone and carbamoyl group.

Q. What synthetic routes are available for preparing this compound?

- Answer : While direct synthesis protocols are not explicitly detailed in the evidence, analogous indole derivatives (e.g., Scheme 2 in ) suggest a multi-step approach:

Formylation : Introduce a formyl group to 5-aminoindole using acetic acid as a catalyst.

Carbamoylation : React with urea or thiourea derivatives under reflux conditions to form the aminocarbonyl moiety .

Hydrochloride Salt Formation : Treat the free base with HCl in an anhydrous solvent.

- Critical Parameters : Reaction time (3–5 hours), temperature control (reflux), and purification via recrystallization .

Q. How can researchers validate the structural integrity of this compound?

- Answer : Combine X-ray crystallography (using SHELX software for refinement ) with spectroscopic methods:

- ¹H/¹³C NMR : Confirm proton environments (e.g., indole NH at ~10 ppm, carbamoyl NH₂ at ~6.5 ppm).

- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H⁺] at m/z 221.1).

- Elemental Analysis : Match experimental C, H, N, and Cl content with theoretical values .

Advanced Research Questions

Q. How do variations in synthetic conditions impact the yield and purity of this compound?

- Catalyst Choice : Acetic acid vs. chloroacetic acid alters reaction kinetics and byproduct formation .

- Hydrate Stability : Improper storage (e.g., room temperature) may lead to hydrate decomposition, reducing purity .

- Resolution : Use Design of Experiments (DoE) to test temperature, solvent polarity, and stoichiometry.

Q. What computational tools are recommended for studying the electronic properties or binding interactions of this compound?

- Answer :

- Molecular Dynamics (MD) Simulations : Use software like MOE (Molecular Operating Environment) to model indole-carbamoyl interactions with biological targets .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

- Protein Data Bank (PDB) : Compare structural motifs with known indole-based inhibitors (e.g., kinase inhibitors in ) .

Q. How can researchers resolve discrepancies in reported bioactivity data for indole-carbamoyl derivatives?

- Dose-Response Curves : Test across multiple concentrations (e.g., 10 nM–100 µM) to identify IC₅₀ variability.

- Cell Line Specificity : Validate activity in primary vs. immortalized cells (e.g., ’s use of ethyl ester derivatives may alter membrane permeability).

- Control Experiments : Include reference compounds (e.g., bisindolylmaleimides in ) for benchmarking .

Q. What strategies are effective for derivatizing this compound to enhance solubility or target selectivity?

- Answer :

- N-Alkylation : Introduce hydrophilic groups (e.g., polyethylene glycol) at the indole NH position .

- Carbamoyl Modifications : Replace the aminocarbonyl group with sulfonamide or acylurea moieties (see for analogous structures) .

- Salt Forms : Test alternative counterions (e.g., acetate, sulfate) to improve crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.